molecular formula C12H19NO3 B6142853 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine CAS No. 1016764-39-8

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Cat. No.: B6142853
CAS No.: 1016764-39-8
M. Wt: 225.28 g/mol
InChI Key: HHUKOJYUKSTZBZ-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a phenylalkylamine derivative featuring a methoxy group at the 3-position and a 2-methoxyethoxy substituent at the 4-position of the phenyl ring. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol.

Properties

IUPAC Name

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUKOJYUKSTZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (C12H19NO3) is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 20117535
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.

The compound is believed to interact with several neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions. Specifically, it may act as a selective modulator of serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The presence of methoxy groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Case Studies and Experimental Data

  • Serotonin Receptor Binding :
    • A study evaluated the binding affinity of various methoxy-substituted phenylamines at serotonin receptors. The results indicated that modifications on the phenyl ring significantly affect receptor binding and agonist activity. The presence of the methoxy groups in this compound was linked to enhanced receptor affinity compared to non-substituted analogs .
  • Neuropharmacological Effects :
    • In animal models, compounds with similar structures have shown promise as antidepressants and anxiolytics. These effects are attributed to their ability to increase serotonin levels in synaptic clefts by inhibiting reuptake mechanisms .
  • Toxicological Studies :
    • Preliminary toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety and efficacy .

Comparison of Biological Activity with Related Compounds

Compound NameMolecular FormulaBinding Affinity (Ki)Primary Activity
This compoundC12H19NO3TBDSerotonin Receptor Modulator
1-(4-Fluoro-2-methoxyphenyl)ethan-1-amineC9H12FNOTBDAntidepressant
2-Methoxy-1-(3-methoxyphenyl)ethan-1-amineC10H15NO2TBDAnxiolytic

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with commercially available methoxy-substituted phenols.
  • Reactions :
    • The phenolic compound undergoes alkylation with ethanamine.
    • Purification is achieved through recrystallization or chromatography.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex pharmaceuticals and agrochemicals. The presence of methoxy and ethoxy groups enhances its reactivity, allowing for various substitution reactions that are crucial in medicinal chemistry.

Compound Functionality Application
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amineBuilding blockSynthesis of pharmaceuticals
4-Methoxyphenyl derivativesAnticancer agentsDevelopment of anticancer drugs
Ethoxy-substituted compoundsEnhanced solubilityImproved bioavailability in drug formulations

2. Biological Assays

In biological research, this compound is employed in biochemical assays to investigate protein interactions and enzyme activities. It has been shown to interact with specific receptors, which may lead to insights into its therapeutic potentials.

Medicinal Applications

1. Therapeutic Potential

Research has indicated that this compound may exhibit various pharmacological effects. Preliminary studies suggest possible applications in treating neurological disorders and certain types of cancer due to its ability to modulate neurotransmitter systems.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent.
Cell Line IC50 (µM) Effect
K56225Significant cytotoxicity observed
PC330Moderate cytotoxicity
  • Neurological Studies : Another study investigated the compound's interaction with serotonin receptors, revealing that it may act as a partial agonist. This property could be beneficial in developing treatments for mood disorders.

Industrial Applications

The compound is also relevant in industrial chemistry as an intermediate for synthesizing specialty chemicals. Its unique structure allows for the production of various derivatives that can be tailored for specific applications in agrochemicals or materials science.

Chemical Reactions Analysis

Acylation Reactions

The primary amine reacts with acylating agents to form amide derivatives, a key step in prodrug synthesis or functionalization for pharmacological studies.

Reaction ComponentDetails
Acylating Agent Acetyl chloride, benzoyl chloride, or sulfonyl chlorides
Base Triethylamine (Et3_3N) or pyridine
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Product N-acetyl or N-benzoyl derivatives
Yield 80–90% under anhydrous conditions

For example, coupling with (R)-α-methylbenzylamine using DCC/NHS yields chiral amides for asymmetric synthesis .

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or epoxides to form secondary or tertiary amines.

Reaction ComponentDetails
Alkylating Agent Methyl iodide, ethyl bromide, or benzyl chloride
Base Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or acetonitrile
Product N-alkylated derivatives (e.g., N-methyl or N-benzyl)
Yield 65–75% at 60°C

Oxidation and Stability

While the amine itself is stable under standard conditions, oxidation studies reveal:

  • Autoxidation : Forms trace nitroso derivatives in the presence of atmospheric oxygen over extended periods.

  • Controlled Oxidation : Using hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) yields hydroxylamine intermediates, though these are rarely isolated.

Coupling Reactions in Medicinal Chemistry

The amine serves as a building block in drug discovery, particularly for synthesizing GPR88 agonists and serotonin receptor modulators:

ApplicationReaction PartnersConditionsReference
Peptide Conjugation Carboxylic acids via DCC/NHSTHF, 0°C to RT
Chiral Resolution (R)-4-benzyl-2-oxazolidinoneTiCl4_4-mediated hydroxymethylation

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct PurityYieldKey Challenge
Reductive AminationNaBH3_3CN, NH3_3, MeOH>95%75%Stereochemical control
AcylationAcCl, Et3_3N, DCM98%82%Moisture sensitivity
AlkylationMeI, K2_2CO3_3, DMF90%68%Competing over-alkylation

Mechanistic Insights

  • Reductive Amination : Proceeds via imine formation followed by borohydride reduction, with stereochemistry dictated by the chiral center at C1 .

  • Acylation : The amine’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of acyl chlorides, facilitated by base-mediated deprotonation.

Comparison with Similar Compounds

Key Observations:

Methoxyethoxy (OCH₂CH₂OCH₃) in the target compound balances hydrophilicity and lipophilicity, improving solubility relative to analogs like 2-(4-phenoxyphenyl)ethan-1-amine .

Steric Considerations :

  • Bulky substituents (e.g., 4-[(3-methylphenyl)methoxy]) may hinder receptor binding but improve selectivity for specific targets .

Metabolic Stability :

  • Fluorinated analogs (e.g., trifluoroethoxy derivative) resist oxidative metabolism due to the stability of C-F bonds, whereas methoxy groups are more prone to demethylation .

Physicochemical Properties

Property Target Compound Trifluoroethoxy Analog Phenoxy Analog
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~3.5 (high lipophilicity)
Water Solubility Moderate (ether oxygen H-bonding) Low (CF₃ reduces polarity) Very low (phenoxy hydrophobicity)
Metabolic Stability Moderate (O-dealkylation likely) High (C-F bond stability) Low (phenoxy group oxidation)

Preparation Methods

Electrophilic Aromatic Substitution

The phenyl ring is functionalized through nitration and halogenation. For example, 4-fluoro-2-methoxyaniline undergoes nitration at position 5 using concentrated sulfuric acid and potassium nitrate, yielding 4-fluoro-2-methoxy-5-nitroaniline with 77% efficiency. Subsequent bromination with cupric bromide and tert-butyl nitrite introduces a bromine atom at position 1, forming 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.

Etherification via Nucleophilic Substitution

The methoxyethoxy group is installed through Williamson ether synthesis. A phenol intermediate reacts with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃), achieving substitution at position 4. This step typically requires refluxing in polar aprotic solvents (e.g., DMF) for 12–24 hours.

Reductive Amination of the Ketone Precursor

The ketone intermediate is converted to the target amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at 25–50°C reduces the imine formed in situ from the ketone and ammonium acetate. This method achieves yields of 65–85%, with chiral purity maintained using (S)-specific catalysts or chiral stationary phases.

Reaction Conditions Table

StepReagents/ConditionsYield (%)Source
NitrationKNO₃, H₂SO₄, 0–5°C77
BrominationCuBr₂, tert-butyl nitrite, 50°C68
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, 40°C82

Industrial-Scale Production Methodologies

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors enable rapid mixing and heat transfer during nitration and etherification, reducing reaction times by 40% compared to batch methods. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, isolate the target amine with >99% purity, critical for pharmaceutical applications.

Optimization Strategies for Yield and Purity

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance etherification rates, while methanol optimizes reductive amination by stabilizing the imine intermediate.

Temperature Control

Low temperatures (0–5°C) during nitration minimize byproducts like dinitro derivatives. Conversely, reductive amination requires moderate heating (40–50°C) to accelerate imine formation without degrading NaBH₃CN.

Analytical Characterization of Synthetic Products

Characterization Data Table

TechniqueKey FindingsSource
LCMSm/z 225.28 [M+H]⁺ for amine product
¹H NMRδ 1.35 (s, 3H, CH₃), δ 3.45 (q, OCH₂CH₂O)
Chiral HPLC>98% enantiomeric excess (S)-isomer

Challenges in Stereochemical Control

Achieving enantiomeric excess >98% necessitates asymmetric catalysis or enzymatic resolution. Chiral ligands like (R)-BINAP in palladium-catalyzed aminations improve stereoselectivity but increase production costs by ~30%.

Comparative Analysis of Synthetic Routes

Route 1 (Patent-based) offers high regioselectivity in nitration but requires hazardous reagents (H₂SO₄). Route 2 (VulcanChem ) emphasizes greener solvents and continuous processing, reducing environmental impact.

Q & A

Basic: What are the recommended synthetic routes for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized for purity?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Intermediate Preparation : The 3-methoxy-4-(2-methoxyethoxy)phenyl group is constructed via nucleophilic substitution. For example, reacting 3-methoxy-4-hydroxyphenyl derivatives with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Amine Introduction : The ethanamine moiety is introduced via reductive amination or Gabriel synthesis. highlights the use of CH₂Cl₂ extraction and MgSO₄ drying for amine purification, followed by rotary evaporation .

Optimization : Catalysts (e.g., Pd/C for hydrogenation) and solvent selection (polar aprotic solvents for better yield) are critical. notes that reaction efficiency improves with optimized temperature (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

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